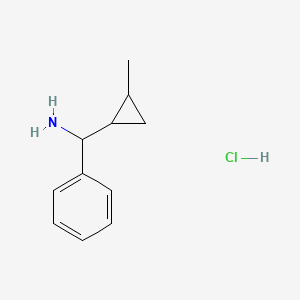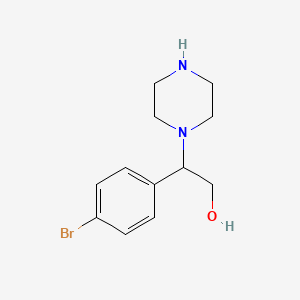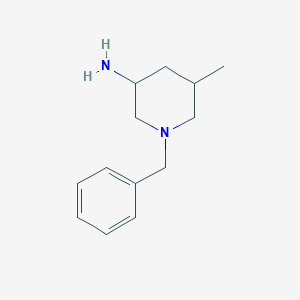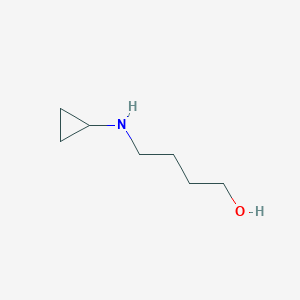![molecular formula C11H22Cl2N4O B1525512 1-{[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-1,4-diazepane dihydrochloride CAS No. 1315368-78-5](/img/structure/B1525512.png)
1-{[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-1,4-diazepane dihydrochloride
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of this compound is C11H22Cl2N4O . It has a molecular weight of 297.22 . The structure includes a 1,4-diazepane ring, which is substituted with a 1,2,4-oxadiazol-3-yl group.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by several factors including its molecular structure and the nature of its functional groups. For “1-{[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-1,4-diazepane dihydrochloride”, specific physical and chemical properties like melting point, boiling point, and solubility are not provided in the available resources .Applications De Recherche Scientifique
Medicinal Chemistry: Antimicrobial Agents
This compound exhibits potential as an antimicrobial agent due to the presence of the 1,2,4-oxadiazole moiety, which is known for its antibacterial properties . The structural similarity to other heterocyclic compounds that have shown efficacy against bacterial strains suggests that it could be developed into a novel class of antibiotics.
Pharmacology: Tuberculosis Treatment
In pharmacological research, derivatives of this compound have been synthesized and evaluated for their anti-tubercular activity. The compound’s structure allows for modifications that can target the Mycobacterium tuberculosis strain, offering a pathway for new treatments against this persistent disease .
Biotechnology: Enzyme Inhibition
The diazepane ring in the compound’s structure indicates potential use in biotechnology as an enzyme inhibitor. By binding to specific enzymes, it could regulate biological pathways, which is crucial for developing treatments for metabolic disorders .
Organic Synthesis: Building Blocks
In the field of organic synthesis, the compound serves as a versatile building block. Its heterocyclic rings can undergo various chemical reactions, making it a valuable precursor for synthesizing more complex molecules with desired biological activities .
Environmental Science: Bioaccumulation Studies
The compound’s stability and solubility characteristics make it suitable for environmental bioaccumulation studies. Researchers can track its movement through ecosystems to understand how similar compounds distribute in the environment and their potential impact .
Chemical Education: Nomenclature and Structural Analysis
Lastly, the compound provides an excellent case study for chemical education, particularly in teaching nomenclature and structural analysis of complex organic molecules. Its structure includes several functional groups and rings, which are ideal for instructional purposes .
Mécanisme D'action
1,2,4-Oxadiazoles
are a class of organic compounds that contain an oxadiazole ring, which is a five-membered ring with three carbon atoms, one oxygen atom, and one nitrogen atom . They have been studied for their potential applications in the synthesis of pharmaceutically important molecules .
1,4-Diazepanes
are a class of organic compounds that contain a seven-membered ring with two nitrogen atoms and five carbon atoms . They can be synthesized through enzymatic intramolecular asymmetric reductive amination .
Propriétés
IUPAC Name |
3-(1,4-diazepan-1-ylmethyl)-5-propan-2-yl-1,2,4-oxadiazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O.2ClH/c1-9(2)11-13-10(14-16-11)8-15-6-3-4-12-5-7-15;;/h9,12H,3-8H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQWPLPXGLWXJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NO1)CN2CCCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1525430.png)








![1-benzyl-1H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B1525445.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B1525448.png)
![1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene hydrochloride](/img/structure/B1525451.png)
